1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(13(17)15-2)8-9-16(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPBZHJAYUBTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Scientific Research Applications
1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide exhibits a range of applications in scientific research:
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting various therapeutic areas, particularly those affecting the central nervous system. Its structural similarity to neurotransmitters enhances its potential for enzyme inhibition and receptor binding.
- Neurotransmitter Interaction : It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a significant role in neurotransmitter metabolism. A study indicated that it effectively inhibits MAO-B with a Ki value of 17 nM, highlighting its strong binding affinity.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation and reduction, to form derivatives with enhanced biological activities.
- Common Reactions :
- Oxidation : Can be oxidized to N-oxides using reagents like potassium permanganate.
- Reduction : Reduction can yield de-benzylated amines using hydrogen gas in the presence of a palladium catalyst.
Biological Studies
Research indicates that this compound possesses antimicrobial properties against bacteria and fungi, attributed to its ability to disrupt microbial cell membranes or inhibit metabolic processes.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.
Data Table: Comparison of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| MAO Inhibition | Ki = 17 nM for MAO-B | |
| Antimicrobial Activity | Effective against bacteria and fungi | |
| Anticancer Potential | Induces apoptosis in cancer cells |
Case Studies
Several case studies illustrate the applications of this compound:
- Neurotransmitter Studies : A research project focused on the interaction of this compound with serotonin receptors (5-HT6R and 5-HT3R), demonstrating its potential role in mood regulation and cognitive function enhancement .
- Asymmetric Synthesis Applications : The compound has been employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of beta-amino acids critical for pharmaceutical development.
- Pharmacokinetics Research : Studies have shown that it can penetrate the blood-brain barrier (BBB), suggesting applications in central nervous system disorders. It is also identified as a substrate for P-glycoprotein (P-gp), impacting its bioavailability and distribution within the body.
Mechanism of Action
The mechanism of action of 1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrrolidine vs. Piperidine Derivatives
- 1-Benzyl-N,3-dimethylpyrrolidine-3-carboxamide : Five-membered pyrrolidine ring with carboxamide at C3. Exhibits higher ring strain and conformational rigidity compared to six-membered piperidines .
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine : Piperidine core with dimethylamine at C3 and C4. Used in tofacitinib synthesis; stereochemical control (3R,4R) critical for kinase inhibition .
Imidazopyridine and Benzimidazole Derivatives
- N-(1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-yl)butyramide (6b) : Imidazo[4,5-c]pyridine core with benzyl and butyramide substituents. Exhibits distinct π-π stacking and hydrogen-bonding capabilities due to aromatic heterocycle .
- 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole : Combines pyrrolidine and benzimidazole moieties; enhanced solubility due to chlorophenyl ketone group .
Key Structural Data
Physicochemical and Spectral Properties
NMR and HRMS Data
Biological Activity
1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. It belongs to a class of pyrrolidine derivatives that have been explored for various biological activities, including anticancer, antimicrobial, and analgesic properties. This article reviews the biological activity of this compound, synthesizing findings from recent research studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a pyrrolidine ring, which is known for its ability to interact with biological systems due to its structural versatility. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
This compound exhibits various biological activities that are summarized in the following sections.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the pyrrolidine structure can enhance antiproliferative effects against cancer cell lines such as HepG2 and A549. The half-maximal inhibitory concentration (IC) values for related compounds have been reported to range from 5 to 15 µM, suggesting a promising therapeutic window for further development .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5 | HepG2 |
| Compound B | 10 | A549 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Preliminary results indicate activity against various bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 15.62 µg/mL against Mycobacterium tuberculosis and other pathogens .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 6.25 |
| Trichophyton mentagrophytes | 15.62 |
Analgesic Effects
The analgesic properties of compounds within this class have been explored, particularly their interaction with opioid receptors. For instance, certain derivatives show selective binding affinity towards κ-opioid receptors (KOR), which are implicated in pain modulation. This suggests that this compound could be a candidate for developing new analgesic agents with reduced side effects compared to traditional opioids .
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
- Anticancer Evaluation : A study demonstrated that certain derivatives exhibited enhanced cytotoxicity in vitro against human cancer cell lines. The research emphasized the importance of substituent positioning on the pyrrolidine ring in modulating biological activity .
- Antimicrobial Studies : Research focused on the synthesis of N-benzyl derivatives showed promising results against resistant strains of bacteria and fungi, indicating a potential role in treating infections where conventional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
